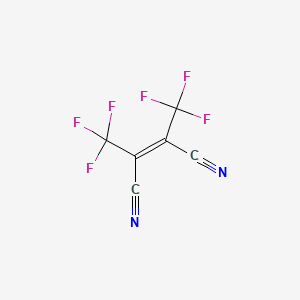
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile is an organic compound characterized by the presence of two trifluoromethyl groups and two nitrile groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups onto a butenedinitrile backbone. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the nitrile groups or the butene backbone.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2,3-Bis(difluoromethyl)-2-butenedinitrile
- (2Z)-2,3-Bis(trifluoromethyl)-2-pentenedinitrile
- (2Z)-2,3-Bis(trifluoromethyl)-2-butenediamine
Uniqueness
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
2167-32-0 |
|---|---|
Molecular Formula |
C6F6N2 |
Molecular Weight |
214.07 g/mol |
IUPAC Name |
(Z)-2,3-bis(trifluoromethyl)but-2-enedinitrile |
InChI |
InChI=1S/C6F6N2/c7-5(8,9)3(1-13)4(2-14)6(10,11)12/b4-3- |
InChI Key |
UDDGYNNPOKTCHY-ARJAWSKDSA-N |
Isomeric SMILES |
C(#N)/C(=C(\C#N)/C(F)(F)F)/C(F)(F)F |
Canonical SMILES |
C(#N)C(=C(C#N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
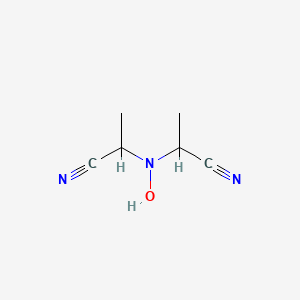
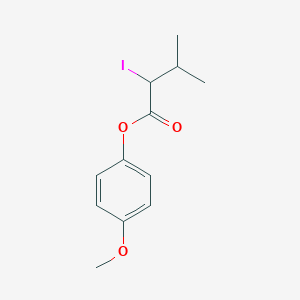
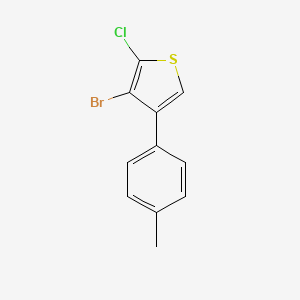
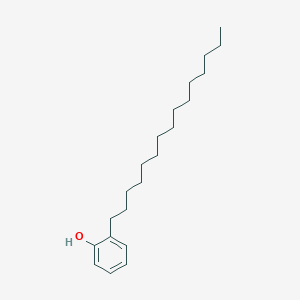
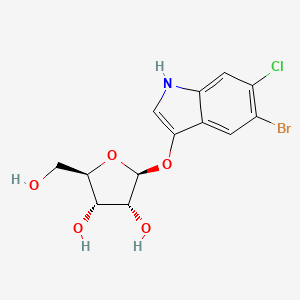
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

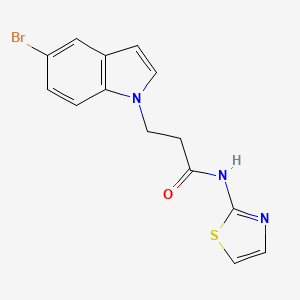
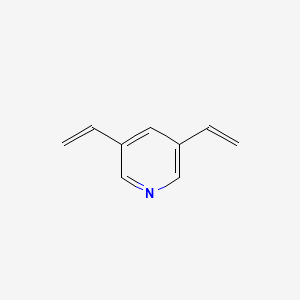
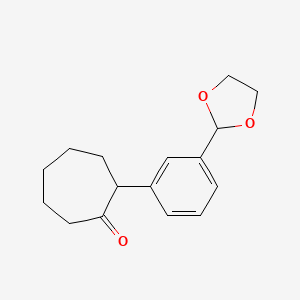

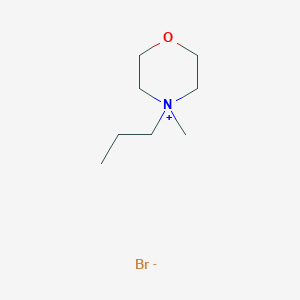
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
